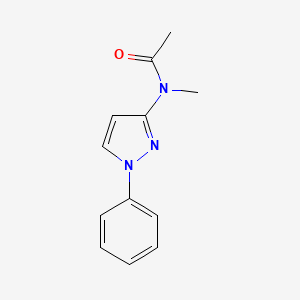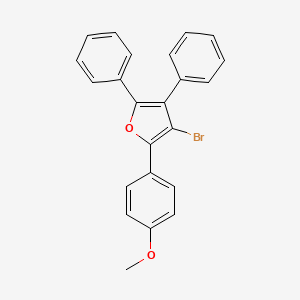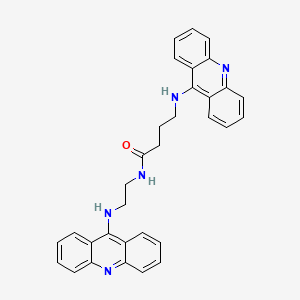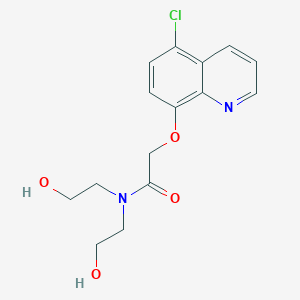![molecular formula C13H19NO5 B12909981 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate CAS No. 132537-22-5](/img/structure/B12909981.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of a nicotinic acid esterified with a polyether chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The polyether chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nicotinate ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a vasodilator.
Medicine: It is investigated for its potential therapeutic effects, particularly in improving blood circulation.
Industry: The compound is used in the formulation of cosmetics and pharmaceuticals due to its skin-penetrating properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate involves its ability to release nicotinic acid upon hydrolysis. Nicotinic acid is known to act as a vasodilator, which helps in improving blood flow. The polyether chain enhances the compound’s solubility and skin penetration, making it effective in topical applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate.
Triethylene glycol monomethyl ether: Similar in structure but lacks the nicotinate moiety.
Nicotinic acid esters: Other esters of nicotinic acid with different alcohols.
Uniqueness
2-(2-(2-Methoxyethoxy)ethoxy)ethyl nicotinate is unique due to its combination of a nicotinic acid moiety and a polyether chain. This structure imparts both biological activity and enhanced solubility, making it suitable for various applications in medicine and industry.
Properties
CAS No. |
132537-22-5 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-16-5-6-17-7-8-18-9-10-19-13(15)12-3-2-4-14-11-12/h2-4,11H,5-10H2,1H3 |
InChI Key |
HNPDIYSXZRJPMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


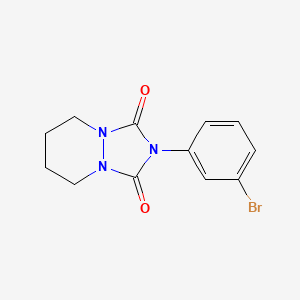
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)
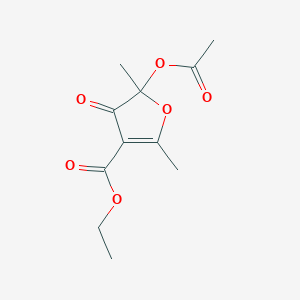
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

